Bisacurone

Anti-inflammatory NF-κB pathway Curcumin comparison

Bisacurone (CAS 120681-81-4) is a naturally occurring sesquiterpenoid isolated from Curcuma longa (turmeric) rhizomes. It is characterized by the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol.

Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
CAS No. 120681-81-4
Cat. No. B1257353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisacurone
CAS120681-81-4
Synonymsbisacurone
Molecular FormulaC15H24O3
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O
InChIInChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15-/m0/s1
InChIKeyQJOWFYQIUZMPRY-NEBZKDRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisacurone (CAS 120681-81-4) for Procurement: Natural Sesquiterpenoid from Turmeric with Quantifiable Differentiation


Bisacurone (CAS 120681-81-4) is a naturally occurring sesquiterpenoid isolated from Curcuma longa (turmeric) rhizomes [1]. It is characterized by the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol . Unlike the more extensively studied curcuminoids, Bisacurone is structurally and functionally distinct, belonging to the sesquiterpenoid class of terpenes [2]. Emerging evidence positions Bisacurone as a specialized research tool with a unique activity and pharmacokinetic profile, making it a differentiated procurement choice for targeted studies in inflammation, metabolic disorders, and tissue repair.

Why Bisacurone Cannot Be Substituted with Generic Turmeric Extracts or Curcuminoids


Procurement of generic turmeric extracts or curcuminoids is not an appropriate substitute for Bisacurone in targeted research applications. Bisacurone is a chemically distinct sesquiterpenoid, not a curcuminoid, and exhibits a fundamentally different mechanism of anti-inflammatory action [1]. While curcuminoids rely heavily on direct antioxidant activity, Bisacurone achieves its effects primarily through specific protein-level interactions, including direct inhibition of IKKα/β and NF-κB signaling, with a comparatively modest antioxidant capacity [1][2]. Furthermore, its predicted ADME profile, including high human intestinal absorption and a distinct CYP450 inhibition pattern (inhibiting CYP2C19 and CYP2C9 but not CYP3A4), differs from other turmeric constituents, which directly impacts its suitability for specific in vivo and in vitro study designs [3]. These quantifiable differences in chemical class, mechanism, and ADME properties render generic substitution scientifically invalid.

Bisacurone Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


Bisacurone Demonstrates a Unique Anti-Inflammatory Mechanism Compared to Curcumin

Bisacurone's anti-inflammatory action is mechanistically distinct from that of curcumin, the primary comparator in turmeric. A 2023 study directly notes that 'in contrast to curcumin, bisacurone displays modest antioxidant capacity, suggesting that its anti-inflammatory activity is mediated predominantly through specific protein-level interactions' [1]. Quantitative Western blot analysis confirms that Bisacurone directly inhibits the phosphorylation of IKKα/β and NF-κB p65 subunit, but not MAPKs, indicating a targeted interruption of the NF-κB pathway rather than a broad antioxidant effect [1][2]. Curcumin, conversely, is known for its strong direct antioxidant activity and broader kinase inhibition [1].

Anti-inflammatory NF-κB pathway Curcumin comparison

Comparative In Vitro NO Inhibition Potency: Bisacurone vs. Curcumin

In the standard LPS-induced NO production assay, a key screen for anti-inflammatory activity, Bisacurone shows an IC50 of 29.8 μM . In comparable assay systems, curcumin demonstrates significantly greater potency, with reported IC50 values of 3.7 μM [1] and 6 μM [2].

NO inhibition IC50 Inflammation

Bisacurone's Predicted ADME Profile Shows a Distinct CYP450 Inhibition Pattern vs. Other Turmeric Compounds

Computational ADME prediction for Bisacurone reveals a distinct cytochrome P450 (CYP) inhibition profile. The data indicates that Bisacurone is an inhibitor of CYP2C19 and CYP2C9, but not of CYP3A4 or CYP2D6 [1]. This is a critical differentiation point, as CYP3A4 is a major metabolizing enzyme, and its inhibition by many other natural products is a common source of drug-drug interactions [1].

ADME CYP450 Drug metabolism

Quantified In Vivo Anti-Inflammatory Efficacy: Bisacurone is Comparable to Indomethacin

In an acute inflammation model, the anti-inflammatory effect of Bisacurone (10 mg/kg) was found to be statistically comparable to that of the standard drug indomethacin (10 mg/kg) in reducing carrageenan-induced paw edema in rats during the peak inflammatory phase [1].

In vivo efficacy Carrageenan-induced edema Indomethacin comparison

In Vivo Hypolipidemic and Hepatoprotective Effects at Low Oral Dose

Oral administration of Bisacurone at a low dose of 50 µg/mouse/day (approx. 2.5 mg/kg based on average mouse weight) for two weeks significantly reduced serum cholesterol and triglyceride levels in high-fat diet (HFD)-fed mice [1]. A standardized turmeric extract containing 8% Bisacurone (Turcuron) was also shown to decrease hepatic lipid accumulation and suppress lipogenic genes SREBP-1c and PPAR-γ in both oleic acid-treated HepG2 cells and HFD-fed mice, demonstrating a specific role for Bisacurone in ameliorating non-alcoholic fatty liver disease (NAFLD) [2].

Lipid metabolism Hepatoprotection In vivo efficacy

Bisacurone's Predicted Human Intestinal Absorption (HIA) is Lower Than Many Other Turmeric Constituents

Computational ADME modeling predicts that Bisacurone has a human intestinal absorption (HIA) value of 90.98% [1]. While this indicates high predicted absorption, it is notably lower than the predicted values for several other turmeric compounds in the same analysis, which are >94% [1].

ADME Absorption Bioavailability

Optimal Bisacurone (120681-81-4) Application Scenarios Based on Differentiated Evidence


Mechanistic Studies of NF-κB-Mediated Inflammation

Procure Bisacurone for in vitro and in vivo studies specifically designed to investigate NF-κB pathway modulation. Its unique mechanism, characterized by direct inhibition of IKKα/β and NF-κB p65 phosphorylation with limited MAPK involvement and modest antioxidant capacity, makes it a superior tool compared to curcumin for dissecting this specific signaling cascade without confounding antioxidant effects [1][2]. Use in studies requiring a targeted interruption of the NF-κB pathway.

Preclinical In Vivo Models of Acute Inflammation

Use Bisacurone as a reference compound or lead candidate in carrageenan-induced paw edema and other acute inflammation models. Its in vivo efficacy has been directly benchmarked against the NSAID indomethacin, showing comparable effect at 10 mg/kg, providing a validated basis for experimental design and dose selection [3].

Metabolic Disorder Research: NAFLD and Hyperlipidemia Models

Employ Bisacurone in research focused on non-alcoholic fatty liver disease (NAFLD) and diet-induced hyperlipidemia. Data demonstrates that oral administration at a low dose (approx. 2.5 mg/kg/day in mice) effectively reduces serum lipids and suppresses hepatic lipogenic gene expression, establishing its utility as a specialized tool for metabolic studies where curcumin's broader profile may be less targeted [1][2].

ADME and Drug-Drug Interaction Profiling

Include Bisacurone in panels of natural products for ADME screening and drug-drug interaction (DDI) studies. Its predicted unique CYP450 inhibition profile, notably its lack of inhibition of CYP3A4, makes it a valuable compound for investigating DDI risks that are distinct from those posed by many other natural product CYP3A4 inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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